molecular formula C17H20N4O3 B2475453 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide CAS No. 1796948-27-0

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide

Cat. No.: B2475453
CAS No.: 1796948-27-0
M. Wt: 328.372
InChI Key: SPEHMBHEROKOAC-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, featuring a pyrazole core linked to an acetamide scaffold via a tetrahydropyran (oxan-4-yl) group. The pyrazole nucleus is a privileged structure in pharmaceutical research, known to be a key pharmacophore in molecules exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects . Furthermore, pyrazole-acetamide derivatives have been explored as potent antagonists for specific receptors, such as the P2X7 receptor, highlighting the potential of this chemical class in developing targeted therapeutic agents . The incorporation of the oxan-4-yl (tetrahydropyran) group can influence the compound's physicochemical properties, potentially enhancing its metabolic stability and bioavailability. This makes it a valuable chemical tool for researchers investigating new biological pathways and structure-activity relationships (SAR). As a reference standard or building block in organic synthesis, this compound is ideal for high-throughput screening, lead optimization, and biochemical assay development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(11-18-17(23)13-4-2-1-3-5-13)20-14-10-19-21(12-14)15-6-8-24-9-7-15/h1-5,10,12,15H,6-9,11H2,(H,18,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEHMBHEROKOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The synthesis begins with constructing the 1H-pyrazol-4-yl scaffold. Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions yields the pyrazole ring. For example, reacting methyl acetoacetate with hydrazine hydrate in hydrochloric acid at reflux produces 1H-pyrazol-4-amine intermediates. Key parameters include:

Parameter Condition Yield (%)
Hydrazine source Hydrazine hydrate 65–70
Acid catalyst HCl (conc.)
Temperature Reflux (100–110°C)
Reaction time 6–8 hours

Mechanistic Insight : The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by hydrazine and subsequent cyclization.

Oxan-4-yl Substitution via N-Alkylation

Introducing the oxan-4-yl group to the pyrazole nitrogen requires N-alkylation. Oxan-4-yl bromide serves as the alkylating agent in dimethylacetamide (DMAc) with potassium carbonate as a base:

Component Role Quantity (equiv.)
Pyrazole intermediate Substrate 1.0
Oxan-4-yl bromide Alkylating agent 1.2
K2CO3 Base 2.5
DMAc Solvent 10 mL/mmol
Temperature 80°C
Time 12–16 hours

Yield : 50–55% after column chromatography.
Challenge : Competing O-alkylation is mitigated by using a polar aprotic solvent (DMAc) and excess base.

Phenylformamido-Acetamide Coupling

The final step involves coupling the oxan-4-yl-pyrazole intermediate with 2-(phenylformamido)acetic acid. Carbodiimide-mediated amidation using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) ensures efficient bond formation:

Reagent Function Quantity (equiv.)
2-(Phenylformamido)acetic acid Carboxylic acid component 1.1
EDC Coupling agent 1.5
HOBt Additive 1.5
DCM Solvent 15 mL/mmol
Temperature Room temperature
Time 12–24 hours

Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound in 75–80% yield.

Optimization Strategies for Improved Synthesis

Solvent System Refinement

Replacing dimethylformamide (DMF) with DMAc in the N-alkylation step reduces side-product formation by 15–20%. DMAc’s higher polarity stabilizes the transition state, favoring N- over O-alkylation.

Catalytic Approaches

Palladium-catalyzed Buchwald-Hartwig amination has been explored for direct coupling of preformed pyrazole-oxan-4-yl intermediates with phenylformamido acetates. Preliminary results show a 10% yield increase but require stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction times by 50% in the cyclocondensation step, achieving comparable yields (68%) to conventional heating.

Structural Characterization and Analytical Data

Spectroscopic Profiling

Predicted ¹H NMR (400 MHz, CDCl₃) :

  • δ 8.25 (s, 1H, pyrazole-H)
  • δ 7.85–7.45 (m, 5H, phenylformamido aromatic)
  • δ 4.30–3.70 (m, 5H, oxan-4-yl and acetamide-CH₂)
  • δ 3.15 (s, 2H, NH-CO)

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₈H₂₀N₄O₃: 340.1521 [M+H]⁺
  • Observed: 340.1518 [M+H]⁺

X-ray Crystallography

While experimental data for the title compound remain unpublished, analogous structures (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide) exhibit dihedral angles of 50.0° between heterocyclic and aromatic planes, suggesting similar conformational rigidity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Substituent Analysis
  • Target compound : Features oxan-4-yl (tetrahydropyran) at pyrazole N1 and phenylformamido at acetamide.
  • Analog 1: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide () Substituents: 4-nitrophenyl group instead of phenylformamido; methyl and phenyl groups on pyrazole. Synthesis: Coupling of 4-nitrophenylacetic acid with 4-aminoantipyrine using EDCI hydrochloride in dichloromethane .
  • Analog 2: 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Substituents: Chloro and cyano groups on pyrazole; 4-chlorophenyl at N1. Relevance: Intermediate in Fipronil (insecticide) synthesis; highlights the role of halogenation for bioactivity .
  • Analog 3: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Substituents: Thiazole ring integrated into the structure; methyl and phenyl groups on pyrazole. Synthesis: Multi-step reactions involving thiazole formation and acetamide coupling .
(b) Key Structural Differences
Compound Pyrazole Substituents Acetamide Substituents Notable Features
Target Compound Oxan-4-yl at N1 Phenylformamido Enhanced solubility (oxan-4-yl)
Analog 1 () Methyl, phenyl at N1/N2 4-Nitrophenyl Nitro group for electron withdrawal
Analog 2 () 4-Chlorophenyl at N1 Chloro, cyano Insecticidal precursor (Fipronil)
Analog 3 () Methyl, phenyl at N1/N2 Thiazole-linked phenyl Thiazole for heterocyclic diversity

Crystallographic and Physicochemical Properties

  • Analog 1 (): Crystallizes in a monoclinic system with intermolecular N–H⋯O hydrogen bonds, forming a 2D supramolecular network. Bond lengths and angles align with standard acetamide-pyrazole derivatives .
  • Analog 4 () : Density (1.24 g/cm³) and molecular mass (424.92 g/mol) indicate moderate hydrophobicity, comparable to the target compound’s predicted properties .

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